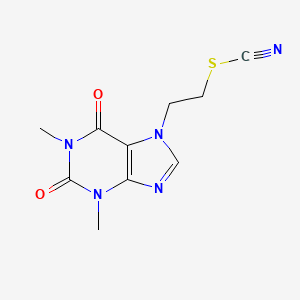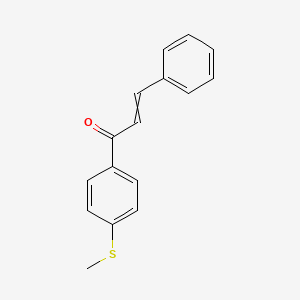
Propan-2-yl 3-butyloct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-butyloct-2-enoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-butyloct-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl acetate: Another ester with similar properties but a simpler structure.
Butyl acetate: A commonly used ester in the industry with similar applications.
Ethyl 3-butyloct-2-enoate: A closely related compound with ethyl instead of propan-2-yl as the esterifying alcohol.
Uniqueness
Propan-2-yl 3-butyloct-2-enoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and unsaturation make it suitable for specialized applications in fragrance and flavor industries, as well as in research involving ester hydrolysis.
Propiedades
Número CAS |
922525-97-1 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
propan-2-yl 3-butyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
JASTUDGOFXNXBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CC(=O)OC(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)


![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)

